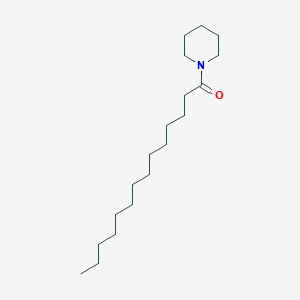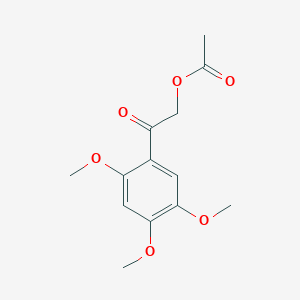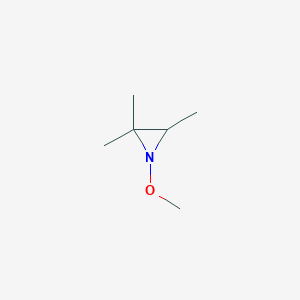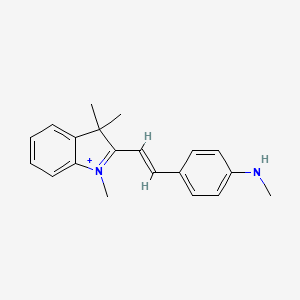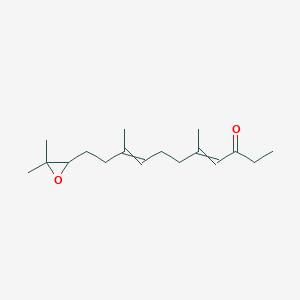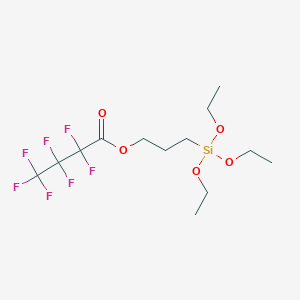
3-(Triethoxysilyl)propyl heptafluorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Triethoxysilyl)propyl heptafluorobutanoate is an organosilane compound that combines the properties of both silane and fluorinated organic groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications. The presence of the heptafluorobutanoate group imparts unique properties such as hydrophobicity and chemical resistance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethoxysilyl)propyl heptafluorobutanoate typically involves the reaction of 3-(Triethoxysilyl)propylamine with heptafluorobutyric anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-(Triethoxysilyl)propylamine+Heptafluorobutyric anhydride→3-(Triethoxysilyl)propyl heptafluorobutanoate+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(Triethoxysilyl)propyl heptafluorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid environments.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Requires nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted fluorinated compounds.
科学的研究の応用
3-(Triethoxysilyl)propyl heptafluorobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and chemical resistance.
Industry: Applied in the production of coatings, adhesives, and sealants to improve durability and resistance to harsh environments.
作用機序
The mechanism of action of 3-(Triethoxysilyl)propyl heptafluorobutanoate involves the formation of strong covalent bonds with both organic and inorganic substrates. The silane group reacts with hydroxyl groups on surfaces, forming siloxane bonds, while the fluorinated group provides hydrophobic and chemical-resistant properties. This dual functionality allows the compound to enhance the performance of materials in various applications.
類似化合物との比較
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another silane compound used for surface modification.
Bis[3-(triethoxysilyl)propyl] tetrasulfide: Used as a coupling agent in rubber composites.
3-(Triethoxysilyl)propylamine: Commonly used in silanization processes.
Uniqueness
3-(Triethoxysilyl)propyl heptafluorobutanoate stands out due to its unique combination of silane and fluorinated groups. This combination provides both strong adhesion properties and exceptional chemical resistance, making it suitable for applications where durability and stability are critical.
特性
CAS番号 |
36957-50-3 |
|---|---|
分子式 |
C13H21F7O5Si |
分子量 |
418.38 g/mol |
IUPAC名 |
3-triethoxysilylpropyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C13H21F7O5Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-22-10(21)11(14,15)12(16,17)13(18,19)20/h4-9H2,1-3H3 |
InChIキー |
JPUSRVGXESIVLZ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


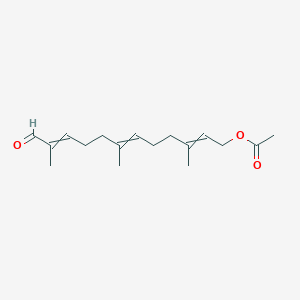
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)

